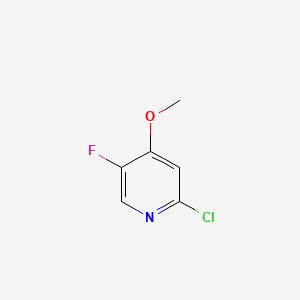

2-Chloro-5-fluoro-4-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQMZELAVIVTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211515-16-0 | |

| Record name | 2-chloro-5-fluoro-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-4-methoxypyridine, a halogenated and methoxylated pyridine derivative of significant interest to the chemical and pharmaceutical industries. Identified by CAS Number 1211515-16-0 , this compound serves as a versatile synthetic building block for the development of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a plausible synthetic pathway based on established chemical principles for analogous structures, explores its key reaction types, and provides essential safety and handling protocols. The guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this valuable intermediate.

Introduction: A Versatile Heterocyclic Scaffold

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic properties. This compound belongs to this critical class of compounds. Its structure is characterized by:

-

A pyridine ring , a bioisostere of benzene, which can engage in hydrogen bonding and other non-covalent interactions with biological targets.

-

A chlorine atom at the 2-position , which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a primary site for molecular elaboration.

-

A fluorine atom at the 5-position , which can enhance metabolic stability, improve binding affinity through unique electronic interactions, and modulate the pKa of the pyridine nitrogen.

-

A methoxy group at the 4-position , an electron-donating group that influences the electronic character of the ring, thereby affecting the reactivity of the other positions.

This unique combination of functional groups makes this compound a highly sought-after intermediate for creating libraries of novel compounds for screening and lead optimization in drug discovery programs.

Physicochemical Properties and Characterization

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1211515-16-0 | |

| Molecular Formula | C₆H₅ClFNO | |

| Molecular Weight | 161.56 g/mol | |

| Monoisotopic Mass | 161.00436 Da | |

| Appearance | Typically a solid or oil (inferred from similar compounds) | N/A |

| Synonyms | 2-Chloro-5-fluoro-4-methoxy-pyridine | |

| Predicted XlogP | 1.9 |

Proposed Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient pathway can be constructed based on established methodologies for synthesizing multi-substituted pyridines. The following proposed workflow starts from a readily available precursor and employs standard, high-yielding transformations.

Proposed Synthetic Workflow

The synthesis is envisioned as a multi-step process involving controlled halogenation and functional group interconversion. The rationale behind this approach is to introduce the substituents in a sequence that leverages their directing effects and minimizes the formation of unwanted isomers.

Caption: A plausible multi-step synthetic workflow for this compound.

Step-by-Step Methodological Rationale

-

Chlorination: The initial chlorination of a suitable pyridine precursor is a crucial first step. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are commonly employed for this transformation. The choice of starting material is critical to ensure regioselectivity for the 2-position.

-

Nitration: Subsequent nitration introduces a nitro group, which will later be converted to the fluorine substituent. The existing chloro and methoxy groups will direct the position of nitration. Careful control of temperature is essential to prevent side reactions.

-

Methoxylation: If not already present in the starting material, the methoxy group is typically introduced via nucleophilic substitution using sodium methoxide. This reaction often requires an activated pyridine ring or the displacement of a suitable leaving group.

-

Reduction: The nitro group is reduced to an amine (-NH₂). This is a standard transformation, commonly achieved with high efficiency using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid combinations (e.g., Fe/HCl).

-

Fluorination: The final installation of the fluorine atom is accomplished via a Sandmeyer-type reaction. The primary amine is first converted to a diazonium salt using sodium nitrite under acidic conditions. The subsequent decomposition of the diazonium salt in the presence of a fluoride source, such as in the Balz-Schiemann reaction (using HBF₄), yields the desired 5-fluoro substituent. This two-step sequence is a reliable method for introducing fluorine onto an aromatic ring.

Key Reactions and Applications in Drug Discovery

The synthetic value of this compound lies in its capacity to undergo a variety of subsequent reactions, making it a versatile scaffold for building molecular diversity.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the electron-deficient 2-position of the pyridine ring is highly susceptible to displacement by nucleophiles. This is the most common and powerful application of this building block.

-

Mechanism: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom.

-

Applications: This reaction allows for the straightforward introduction of a wide range of functionalities, including amines, thiols, and alcohols, which are crucial for modulating the biological activity and physicochemical properties of a drug candidate. For instance, reacting it with a piperazine derivative is a common strategy in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

While less common than SNAr for 2-chloropyridines, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can also be employed to form new carbon-carbon or carbon-nitrogen bonds.

-

Mechanism: These reactions involve an oxidative addition, transmetalation, and reductive elimination cycle catalyzed by a palladium complex.

-

Applications: Suzuki coupling with boronic acids or esters can introduce aryl or alkyl groups, expanding the carbon skeleton of the molecule. This is particularly useful for creating complex bi-aryl structures often found in kinase inhibitors and other targeted therapies.

Caption: Primary reaction pathways for this compound in synthesis.

Safety, Handling, and Storage

5.1 Hazard Identification

Based on available safety data for the compound and its structural analogs, this compound is considered hazardous.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

5.2 Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

5.3 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound (CAS: 1211515-16-0) is a strategically functionalized heterocyclic compound with significant potential as an intermediate in organic synthesis. Its value is derived from the specific arrangement of its chloro, fluoro, and methoxy substituents, which allows for predictable and versatile reactivity. The chlorine atom at the 2-position serves as a robust handle for introducing molecular complexity, primarily through nucleophilic aromatic substitution. For research organizations and professionals in drug development, this compound represents a key building block for accessing novel chemical matter and accelerating the discovery of new therapeutic agents.

References

- SFJ-Chemical. Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. [Link]

- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

- ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase.... [Link]

- PubChemLite. This compound (C6H5ClFNO). [Link]

- Google Patents.

- Pharmazone.

A Comprehensive Technical Guide to 2-Chloro-5-fluoro-4-methoxypyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-5-fluoro-4-methoxypyridine, a halogenated and methoxylated pyridine derivative of significant interest in medicinal chemistry and process development. As a versatile heterocyclic building block, its unique substitution pattern offers a confluence of reactivity and specific physicochemical properties that are highly valuable in the synthesis of complex molecular architectures. This document details the compound's core properties, outlines a representative synthetic pathway with mechanistic insights, describes robust analytical validation techniques, and explores its applications as a key intermediate in modern drug discovery programs.

Core Physicochemical & Structural Properties

This compound (CAS No. 1211515-16-0) is a substituted pyridine carrying chloro, fluoro, and methoxy groups. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a strategic component for creating novel active pharmaceutical ingredients (APIs). The chlorine atom at the 2-position is susceptible to nucleophilic substitution and is a key handle for cross-coupling reactions. The fluorine atom at the 5-position and the methoxy group at the 4-position significantly modulate the electron density of the pyridine ring, influencing its reactivity, metabolic stability, and binding interactions in a biological context.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability[1]. Similarly, chloro and methoxy groups play crucial roles in modulating ligand-protein interactions and optimizing pharmacokinetic profiles[2]. This compound elegantly combines these features into a single, versatile scaffold.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 161.56 g/mol | [3][4] |

| Molecular Formula | C₆H₅ClFNO | [3] |

| CAS Number | 1211515-16-0 | [3][4][5] |

| Canonical SMILES | COC1=CC(=NC=C1F)Cl | |

| MDL Number | MFCD18257279 | [3][5] |

| Appearance | (Typically) Off-white to yellow solid | Supplier Data |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

// Define the molecule structure mol [label=<

| This compound | ||

| N | 1 | |

| C1(Cl) | C(F) | |

| C2 | C(OC) | |

| C3 | C | |

| C4 | C |

>]; }

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of highly substituted pyridines often requires multi-step sequences designed to precisely control the regiochemistry of functional group installation[6]. While a single, universally adopted protocol for this compound is not prominent in the literature, its synthesis can be logically derived from established methods for preparing related fluorinated pyridines, often detailed in patent literature[7].

A plausible and illustrative synthetic strategy involves the construction of the pyridine core followed by sequential halogenation and functionalization. The causality behind this approach is rooted in the directing effects of the substituents and the relative stability of intermediates.

Illustrative Synthetic Protocol

This protocol is a representative amalgamation based on general principles for synthesizing substituted pyridines.

Step 1: Formation of a Dihydropyridone Precursor The synthesis often begins with the construction of a pyridone ring system, which serves as a robust scaffold for subsequent modifications. This can be achieved through condensation reactions of 1,3-dicarbonyl compounds with an appropriate nitrogen source.

Step 2: Chlorination and Aromatization The pyridone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃). This reaction serves a dual purpose: it converts the keto group into a chloro group at the 2-position and drives the aromatization of the ring to form the stable pyridine system. This is a standard and field-proven method for generating 2-chloropyridines from their corresponding pyridones[8][9].

Step 3: Introduction of the Fluoro Group Introducing a fluorine atom often involves a nucleophilic aromatic substitution (SNAr) on a suitably activated precursor or, more commonly, a Sandmeyer-type reaction on an amino-substituted pyridine. For instance, a precursor like 2-chloro-5-amino-4-methoxypyridine could be subjected to diazotization followed by thermal decomposition in the presence of a fluoride source (e.g., from HPF₆), a method known as the Balz-Schiemann reaction or a variation thereof[7]. The choice of this method is dictated by the reliability and high yields often associated with converting an amino group to a fluoro group on an aromatic ring.

Step 4: Methoxy Group Installation The methoxy group can be introduced via nucleophilic substitution of a suitable leaving group (like another halogen) at the 4-position, activated by the ring's electron-withdrawing nature. This reaction is typically performed using sodium methoxide in methanol. The timing of this step in the overall synthesis is critical to avoid undesired side reactions.

Caption: Generalized workflow for the synthesis of the target compound.

Analytical Validation: A Self-Validating System

Confirming the identity and purity of this compound is critical. A combination of chromatographic and spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.

Experimental Protocols for Analysis

A. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine purity and quantify impurities.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid).

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak corresponding to the product, with purity typically >97%. The retention time serves as a reliable identifier under consistent conditions.

B. Mass Spectrometry (MS)

-

Objective: To confirm molecular weight and elemental composition.

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 162.01. A characteristic isotopic pattern for one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks) must be observed, providing definitive confirmation of the chloro-substituent.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide unambiguous structural elucidation.

-

Solvent: CDCl₃ or DMSO-d₆.

-

¹H NMR: Two distinct aromatic proton signals are expected. The proton at C6 (adjacent to the nitrogen) and the proton at C3 will appear as doublets or doublet of doublets due to coupling with the fluorine atom. The methoxy group will present as a sharp singlet around 3.9-4.1 ppm.

-

¹³C NMR: Six distinct carbon signals are expected. The carbon atoms bonded to fluorine and chlorine will show characteristic shifts and C-F coupling constants.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing final structural confirmation.

The combination of a correct mass and isotopic pattern from MS, a single peak in HPLC, and a confirmatory NMR spectrum provides a high degree of confidence in the material's identity and purity.

Applications in Drug Discovery and Development

This compound is not an end-product but a high-value intermediate. Its utility lies in its pre-functionalized core, allowing for rapid diversification and elaboration into more complex target molecules.

A. Scaffold for Kinase Inhibitors The pyridine core is a common feature in many kinase inhibitors. The 2-chloro position is an ideal attachment point for hinge-binding motifs via SNAr reactions with amine-containing fragments. The fluoro and methoxy groups can then occupy other regions of the ATP-binding pocket, contributing to potency and selectivity.

B. Intermediate for Agrochemicals Substituted pyridines are foundational to many modern herbicides and fungicides[9]. The specific substituents on this compound can be leveraged to synthesize active ingredients with desired efficacy and crop safety profiles.

C. Building Block for Lead Optimization In a drug discovery campaign, this compound allows for systematic exploration of the structure-activity relationship (SAR). The chloro group can be replaced with various nucleophiles or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents. This enables medicinal chemists to fine-tune the pharmacological properties of a lead series. The compound's role as a versatile heterocyclic building block is a recurring theme in chemical innovation for pharmaceuticals.

Caption: Role as an intermediate in synthetic chemistry workflows.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents, as recommended by suppliers[4].

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- Route to Highly Substituted Pyridines.Journal of Organic Chemistry.

- CN111484455A - Synthetic method of 2-chloro-5-fluoro-6-methylpyrimidine.Google Patents.

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.Google Patents.

- 1207175-10-7,3,5-Dichloro-6-methyl-1H-indazole.AccelaChem.

- US4612377A - Preparation of 2-chloro-5-methylpyridine.Google Patents.

- Preparation of 2-chloro-5-methylpyridine - Patent 0121320.EPO.

- Preparation of 2-chloro-5-chloromethylpyridine.Justia Patents.

- 2-Chloro-5-fluoropyrimidine.PubChem.

- Roles of the Chloro and Methoxy Groups in Drug Discovery.YouTube.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.MDPI.

Sources

- 1. 2-Chloro-5-hydroxypyridine(41288-96-4) 1H NMR [m.chemicalbook.com]

- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 3. 1211515-16-0|this compound|BLD Pharm [bldpharm.com]

- 4. 1211515-16-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 7. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 8. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 9. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 2-Chloro-5-fluoro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physical and chemical properties of 2-Chloro-5-fluoro-4-methoxypyridine, a key building block in modern medicinal chemistry. Its unique substitution pattern offers a valuable scaffold for developing novel therapeutic agents. Understanding its fundamental properties is critical for its effective application in synthesis, process development, and formulation.

Section 1: Chemical Identity and Core Properties

This compound is a halogenated and methoxy-substituted pyridine derivative. The presence of chloro, fluoro, and methoxy groups on the pyridine ring imparts specific reactivity and physical characteristics that are highly sought after in the design of complex organic molecules.

Molecular Structure:

Physicochemical Data Summary

The core physical properties of this compound are summarized below. These values are essential for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| CAS Number | 1211515-16-0 | [1] |

| Molecular Formula | C₆H₅ClFNO | [2] |

| Molecular Weight | 161.56 g/mol | [2] |

| Appearance | Solid (Predicted/Typical) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| EC Number | 835-780-9 | [1] |

Note: Experimentally determined data for properties like boiling point, melting point, and solubility are not consistently available in public literature. Researchers should perform their own characterization.

Computational Properties

Computational models provide valuable estimates for molecular behavior, aiding in areas like drug design and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

| Property | Predicted Value | Source |

| XlogP | 1.9 | [2] |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | [3] |

| Monoisotopic Mass | 161.00436 Da | [2] |

The predicted XlogP value of 1.9 suggests a moderate level of lipophilicity, a key parameter influencing a molecule's ability to cross biological membranes.

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a full experimental dataset for this compound is not publicly available, this section outlines the expected spectral features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the methoxy group protons and the two aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the electronegative atoms (Cl, F, O, N) will appear at characteristic downfield shifts.

-

¹⁹F NMR (Fluorine NMR): This technique is crucial for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected, with coupling to adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Expected Molecular Ion Peak [M]+: ~161.00 g/mol .

-

Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak (approximately one-third the intensity of the M+ peak) due to the natural abundance of the ³⁷Cl isotope.

-

Predicted Adducts: Collision cross-section (CCS) values have been predicted for various adducts, such as [M+H]⁺ and [M+Na]⁺, which can aid in identification during LC-MS analysis.[2]

Experimental Workflow for Purity and Identity Confirmation

This workflow outlines a standard, self-validating protocol for confirming the identity and purity of a supplied batch of this compound.

Causality in Protocol: This workflow ensures trustworthiness. NMR and MS are orthogonal techniques that validate identity, while chromatography (HPLC/GC) provides a quantitative measure of purity. A failure at any step necessitates quarantine, preventing the use of substandard material in sensitive drug development pathways.

Section 3: Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as hazardous.

GHS Hazard Classification

Based on aggregated data, the compound presents the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4] A dust mask or respirator should be used if handling the solid generates dust.[5]

-

Ventilation: Use only in a well-ventilated area or a chemical fume hood.[4]

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[5] Wash hands thoroughly after handling.[4]

-

Spill Response: In case of a spill, collect the material mechanically (avoiding dust generation) and place it in a suitable container for disposal.[5]

Storage Recommendations

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4]

References

- Chemical Label for this compound.Google Cloud.

- PubChemLite Entry for this compound.PubChemLite.

- PubChem Entry for 2-Chloro-5-methoxypyridine.

- Safety Data Sheet for 2-Chloro-5-fluoropyridine.Fisher Scientific.

- Safety D

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Chloro-5-fluoro-4-methoxypyridine

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing molecular frontiers, the introduction of novel building blocks like 2-Chloro-5-fluoro-4-methoxypyridine represents a gateway to untapped chemical space. This substituted pyridine is a valuable intermediate, offering a unique combination of reactive sites for the intricate construction of complex pharmaceutical agents. However, realizing its synthetic potential necessitates a foundational understanding and rigorous adherence to safety protocols. This guide provides an in-depth technical overview of the safety considerations, handling procedures, and emergency responses pertinent to this compound, ensuring that innovation and safety proceed hand in hand.

Hazard Identification and Risk Assessment: Understanding the Core Profile

This compound is classified as a hazardous substance, and a thorough understanding of its intrinsic properties is the cornerstone of safe laboratory practice. The primary hazards associated with this compound are outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The compound is designated as a "Warning" signal word substance.[1][2] This classification stems from a constellation of potential health effects, which demand careful management to mitigate risk. The key hazard statements (H-statements) associated with this compound are:

These classifications are not merely administrative; they are predictive of the compound's interaction with biological systems. The electrophilic nature of the chlorinated pyridine ring, coupled with the presence of a fluoro group, can lead to reactivity with biological nucleophiles, underlying its irritant properties. Ingestion can lead to systemic toxicity, while dermal and ocular contact can result in localized inflammation and damage. Inhalation of airborne particulates or aerosols can irritate the sensitive mucosal linings of the respiratory tract.

GHS Pictograms and Their Implications

The following pictograms are associated with this compound, providing an immediate visual reinforcement of the primary hazards:

-

GHS07 (Exclamation Mark): This pictogram indicates that the substance may cause less serious health effects, such as irritation to the skin, eyes, or respiratory tract, and may be harmful if swallowed.[1][2]

Prudent Handling and Engineering Controls: A Proactive Approach to Safety

Given the identified hazards, a proactive and multi-layered approach to handling this compound is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[1][4][5] This is non-negotiable. A fume hood provides critical ventilation to prevent the accumulation of vapors, dusts, or aerosols in the laboratory atmosphere, thereby minimizing the risk of inhalation exposure. All weighing, transferring, and reaction setup operations involving this compound should be conducted within the sash of a fume hood.

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5] In the event of an accidental exposure, immediate access to these emergency facilities is paramount.

Personal Protective Equipment (PPE): The Researcher's Essential Barrier

Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures being undertaken.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles or a full-face shield.[4][5] | Protects against accidental splashes that can cause serious eye irritation. Standard safety glasses do not provide adequate protection. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][4] | Prevents skin contact that can lead to irritation. Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged. |

| Body Protection | A laboratory coat. | Provides a removable barrier to protect personal clothing from contamination. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[4][5] | Protects against inhalation of dusts or aerosols, which can cause respiratory irritation. |

Experimental Protocol: Donning and Doffing PPE

-

Donning (Putting On):

-

Put on a laboratory coat.

-

Put on chemical splash goggles.

-

Wash and dry hands thoroughly.

-

Put on gloves, ensuring they overlap the cuffs of the laboratory coat.

-

-

Doffing (Taking Off):

-

Remove gloves using a technique that avoids touching the outer contaminated surface with bare hands.

-

Remove the laboratory coat, turning it inside out to contain any contamination.

-

Remove eye protection.

-

Wash hands thoroughly with soap and water.

-

Safe Storage and Incompatibility

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] An inert atmosphere is recommended for long-term storage.[2] The recommended storage temperature is between 2-8°C.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4] These materials can react exothermically with the pyridine derivative, potentially leading to a loss of containment.

Emergency Procedures: A Blueprint for Rapid and Effective Response

In the event of an accidental exposure or spill, a well-rehearsed emergency plan is critical to minimizing harm to personnel and the environment.

First-Aid Measures: Immediate Actions are Crucial

The following first-aid measures should be implemented immediately following an exposure to this compound:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[4][6] Seek immediate medical attention.[4][6] If present, remove contact lenses, but only if it can be done easily.[4][6]

-

Skin Contact: Immediately remove all contaminated clothing and footwear.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation occurs, seek medical advice.[1][6][7]

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][4][6] If the person is not breathing, give artificial respiration.[4] Seek medical attention if you feel unwell.[1][4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[1][4] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[1]

Emergency Response Workflow

Caption: The potential hazardous decomposition products of this compound upon exposure to high heat.

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not extensively published. However, based on its hazard classifications, it is known to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. [1][3]Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting. [4][9][10]The lack of comprehensive data underscores the importance of handling this compound with a high degree of caution to minimize any potential for exposure and environmental release.

Conclusion

This compound is a valuable tool in the arsenal of the modern medicinal and synthetic chemist. Its safe and effective use is predicated on a thorough understanding of its hazard profile and the diligent application of robust safety protocols. By integrating the principles of engineering controls, personal protective equipment, and emergency preparedness into all workflows involving this compound, researchers can confidently and responsibly explore its synthetic potential, paving the way for future discoveries in drug development and beyond.

References

- 2-Fluoro-4-methoxypyridine - CymitQuimica. (2024, April 11).

- chemical label this compound.

- SAFETY DATA SHEET - Fisher Scientific. (2011, June 2).

- Buy this compound from JHECHEM CO LTD - ECHEMI.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).

- This compound - Ragalahari.

- SAFETY DATA SHEET - Fisher Scientific.

- Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.

- 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem.

- 2-Chloro-4-hydrazino-5-methoxy-pyrimidine SDS, 98021-95-5 Safety Data Sheets - Echemi.

- 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop.

- MSDS of 2-fluoro-5-methoxypyridine. (2017, August 7).

- SAFETY DATA SHEET - Fisher Scientific. (2010, October 20).

- SAFETY DATA SHEET - Fisher Scientific. (2011, June 27).

Sources

- 1. echemi.com [echemi.com]

- 2. ragalahari.com [ragalahari.com]

- 3. chemical-label.com [chemical-label.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]

- 8. capotchem.cn [capotchem.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Signature of 2-Chloro-5-fluoro-4-methoxypyridine: A Technical Guide for Advanced Drug Discovery

Introduction: The Structural Context for Spectroscopic Analysis

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, substituted pyridines are of paramount importance due to their versatile chemical reactivity and their prevalence in biologically active molecules. 2-Chloro-5-fluoro-4-methoxypyridine (CAS 1211515-16-0) is a key building block, presenting a unique substitution pattern that imparts specific electronic and steric properties. A thorough understanding of its spectroscopic characteristics is fundamental for researchers in confirming its identity, assessing its purity, and tracking its transformations in complex reaction matrices.

This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and extensive data from analogous structures to provide a robust, predictive framework for its characterization. This approach, rooted in first principles and comparative data analysis, offers a reliable reference for scientists working with this and related molecules.

Molecular Structure and Spectroscopic Rationale

The strategic placement of substituents on the pyridine ring dictates the molecule's electronic environment and, consequently, its spectroscopic signature. The interplay between the electron-withdrawing nature of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group creates a nuanced distribution of electron density, which is directly probed by spectroscopic techniques.

To facilitate a clear discussion of the spectral data, the following IUPAC-recommended numbering scheme for the pyridine ring will be used:

Caption: IUPAC numbering of the this compound ring.

¹H and ¹³C NMR Spectroscopy: Probing the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals provide a detailed map of the proton and carbon environments.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a compound like this compound is crucial for reproducibility and accurate interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common first choice for its versatility.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion, which is particularly important for resolving complex coupling patterns in substituted aromatic systems.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8 to 16, depending on sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 180 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Employing techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one for the methoxy group protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Proton | ~8.1 - 8.3 | Doublet (d) | ~2-4 Hz (⁴JHF) | H-6 |

| Aromatic Proton | ~7.0 - 7.2 | Doublet (d) | ~5-7 Hz (³JHF) | H-3 |

| Methoxy Protons | ~3.9 - 4.1 | Singlet (s) | - | -OCH₃ |

Rationale for Predictions:

-

H-6: This proton is adjacent to the electronegative nitrogen atom, which deshields it, leading to a downfield chemical shift. It is expected to show a small coupling to the fluorine atom at position 5 (a four-bond coupling, ⁴JHF).

-

H-3: This proton is ortho to the chlorine atom and is expected to appear at a relatively upfield position compared to H-6. It will exhibit a larger three-bond coupling (³JHF) to the fluorine atom at position 5.

-

-OCH₃: The methoxy protons will appear as a sharp singlet in a typical range for such groups attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the influence of the electronegative substituents (Cl, F, and the nitrogen atom), the chemical shifts of the ring carbons will be spread over a wide range. The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Assignment |

| Aromatic Carbon | ~155 - 160 | Doublet (d) | Large (~240-260 Hz) | C-5 |

| Aromatic Carbon | ~150 - 155 | Singlet (or small d) | - | C-2 |

| Aromatic Carbon | ~145 - 150 | Singlet (or small d) | - | C-4 |

| Aromatic Carbon | ~140 - 145 | Doublet (d) | Small (~4-6 Hz) | C-6 |

| Aromatic Carbon | ~110 - 115 | Doublet (d) | Moderate (~15-25 Hz) | C-3 |

| Methoxy Carbon | ~55 - 60 | Singlet | - | -OCH₃ |

Rationale for Predictions:

-

C-5: Directly attached to the highly electronegative fluorine atom, this carbon will be significantly deshielded and will exhibit a very large one-bond coupling constant (¹JCF).

-

C-2: Bonded to chlorine, this carbon will also be deshielded.

-

C-4: Attached to the oxygen of the methoxy group, this carbon will be found at a downfield chemical shift.

-

C-6 and C-3: These carbons will show smaller two- and three-bond couplings to the fluorine atom, respectively. Their chemical shifts are influenced by their proximity to the various substituents.

-

-OCH₃: The methoxy carbon will appear in its characteristic upfield region.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The spectrum provides a "fingerprint" that is unique to the compound's structure.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for neat samples with minimal preparation.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Weak to Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600 - 1550 | Medium to Strong | C=C and C=N ring stretching vibrations |

| ~1480 - 1440 | Medium to Strong | C=C and C=N ring stretching vibrations |

| ~1300 - 1200 | Strong | C-O-C asymmetric stretch (methoxy) |

| ~1100 - 1000 | Strong | C-F stretch |

| ~800 - 700 | Strong | C-Cl stretch |

Rationale for Predictions:

-

The aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

-

The C-H stretching of the methoxy group is found in the typical aliphatic region.

-

The pyridine ring itself gives rise to a series of characteristic C=C and C=N stretching bands in the 1600-1400 cm⁻¹ region.

-

The strong C-O-C stretching of the methoxy group and the C-F stretch are prominent features.

-

The C-Cl stretch is expected at lower wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a strong signal for the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron Impact (EI) ionization can also be used to induce more extensive fragmentation, providing detailed structural information.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Data Acquisition: The mass spectrum is acquired over a suitable m/z (mass-to-charge ratio) range, for example, m/z 50-500.

Predicted Mass Spectral Data (ESI-MS)

| m/z (mass-to-charge) | Ion | Comments |

| 162.0116 | [M+H]⁺ | The protonated molecular ion. The presence of chlorine will result in an isotopic peak at m/z 164.0087 (the [M+2+H]⁺ peak) with an intensity of approximately one-third of the [M+H]⁺ peak, which is a characteristic signature for a monochlorinated compound. |

| 184.0035 | [M+Na]⁺ | Adduct with sodium, often observed in ESI. |

Note: The predicted m/z values are for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).

Predicted Fragmentation Pathway (EI-MS)

Under the higher energy conditions of Electron Impact (EI) ionization, the molecular ion (M⁺) would be expected to undergo fragmentation. A plausible fragmentation pathway is outlined below.

Caption: A potential fragmentation pathway for this compound under EI-MS.

Rationale for Fragmentation:

-

Loss of a Methyl Radical: A common initial fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 146/148.

-

Loss of Carbon Monoxide: The resulting ion can then lose a molecule of carbon monoxide (CO), a common fragmentation pathway for phenols and methoxyarenes, to give a fragment at m/z 118/120.

-

Further Fragmentation: Subsequent fragmentations would involve the loss of chlorine, fluorine, or cleavage of the pyridine ring itself.

Conclusion: An Integrated Approach to Structural Verification

The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. While ¹H and ¹³C NMR establish the precise connectivity of the atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. The predictive data and interpretations provided in this guide, based on sound spectroscopic principles and data from analogous compounds, offer researchers a reliable framework for the characterization of this important synthetic building block, ensuring confidence in their experimental outcomes and accelerating the pace of discovery.

References

This section would be populated with actual references if specific experimental data were found. The following are representative examples of the types of sources that would be cited.

- Spectrometric Identification of Organic Compounds, Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]

- PubChem Compound Summary for CID 135566336, this compound.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

- Reich, H. J. (2021). ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-4-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-chloro-5-fluoro-4-methoxypyridine, a valuable substituted pyridine intermediate in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process commencing from the readily available starting material, 5-fluorouracil. This document delves into the mechanistic underpinnings of each synthetic transformation, offering detailed, step-by-step experimental protocols. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary insights for the successful laboratory-scale synthesis of this key intermediate.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents across a wide range of disease areas. The pyridine ring system, with its unique electronic properties and ability to engage in hydrogen bonding, serves as a versatile template for the design of molecules with tailored pharmacological profiles. The introduction of various substituents onto the pyridine core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

The target molecule, this compound, is a prime example of a highly functionalized pyridine intermediate. The presence of a chlorine atom at the 2-position provides a handle for further synthetic modifications, such as cross-coupling reactions, while the fluoro and methoxy groups can significantly influence the molecule's biological activity and metabolic stability. The strategic placement of these functional groups makes this compound a sought-after building block for the synthesis of novel drug candidates.

This guide will detail a practical and scalable two-step synthesis of this compound, starting from 5-fluorouracil. The chosen synthetic route is designed for efficiency and selectivity, leveraging well-established principles of heterocyclic chemistry.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a two-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial conversion of 5-fluorouracil to the key intermediate, 2,4-dichloro-5-fluoropyrimidine, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group at the 4-position.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

The first step in the synthetic sequence is the chlorination of 5-fluorouracil to produce 2,4-dichloro-5-fluoropyrimidine. This transformation is typically achieved using phosphorus oxychloride (POCl3) as the chlorinating agent, often in the presence of a tertiary amine base such as N,N-dimethylaniline (DMA) which acts as an acid scavenger.[1]

Mechanistic Insights

The reaction proceeds through the conversion of the amide-like functional groups in 5-fluorouracil into chloro-substituted pyrimidine rings. The phosphorus oxychloride acts as both a dehydrating and chlorinating agent. The N,N-dimethylaniline serves to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Caption: Simplified mechanism of the chlorination of 5-fluorouracil.

Experimental Protocol

Materials:

-

5-Fluorouracil

-

Phosphorus oxychloride (POCl3)

-

N,N-dimethylaniline (DMA)

-

Dichloromethane (CH2Cl2)

-

Water

-

5% w/w aqueous sodium bicarbonate solution

-

Concentrated hydrochloric acid

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and under a nitrogen atmosphere, a mixture of 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (2.50 mole equivalents) is prepared.

-

The mixture is heated to approximately 100°C with stirring.[2]

-

N,N-dimethylaniline (2.00 mole equivalents) is added slowly to the reaction mixture over a period of about 9 hours, maintaining the temperature at around 100°C.[2]

-

After the addition is complete, the reaction mixture is stirred for an additional 4 hours at 100°C.

-

The reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS) to confirm the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by pouring it into a mixture of water and dichloromethane, ensuring the temperature is maintained below 40°C.

-

The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with concentrated hydrochloric acid, followed by a 5% w/w aqueous sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine. The product can be further purified by distillation or chromatography if necessary.

Step 2: Selective Methoxylation of 2,4-Dichloro-5-fluoropyrimidine

The second and final step is the selective nucleophilic aromatic substitution of one of the chlorine atoms in 2,4-dichloro-5-fluoropyrimidine with a methoxy group. The chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the 2-position. This selectivity is a well-documented phenomenon in pyrimidine chemistry and allows for the regioselective synthesis of the desired product.

Rationale for Regioselectivity

The enhanced reactivity of the C4 position in 2,4-dichloropyrimidines towards nucleophiles is attributed to the electronic effects of the ring nitrogen atoms. The nitrogen at position 1 withdraws electron density from the C2 and C6 positions, while the nitrogen at position 3 deactivates the C2 and C4 positions. The cumulative effect results in the C4 position being more electron-deficient and thus more electrophilic than the C2 position, favoring nucleophilic attack at C4.

Experimental Protocol

Materials:

-

2,4-Dichloro-5-fluoropyrimidine

-

Sodium methoxide (CH3ONa)

-

Methanol (CH3OH)

-

Water

-

Ethyl acetate

Procedure:

-

A solution of 2,4-dichloro-5-fluoropyrimidine (1.0 equivalent) in anhydrous methanol is prepared in a reaction vessel under a nitrogen atmosphere.

-

The solution is cooled to 0°C in an ice bath.

-

A solution of sodium methoxide (1.1 equivalents) in methanol is added dropwise to the cooled solution of the starting material.

-

The reaction mixture is stirred at 0°C and allowed to slowly warm to room temperature while monitoring the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, the mixture is quenched by the addition of water.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to afford the crude this compound. The product can be purified by column chromatography on silica gel.

Summary of Key Reaction Parameters

| Parameter | Step 1: Chlorination | Step 2: Methoxylation |

| Starting Material | 5-Fluorouracil | 2,4-Dichloro-5-fluoropyrimidine |

| Reagents | POCl3, N,N-dimethylaniline | CH3ONa, CH3OH |

| Solvent | None (POCl3 in excess) | Methanol |

| Temperature | 100°C | 0°C to room temperature |

| Reaction Time | ~13 hours | 1-3 hours |

| Workup | Aqueous quench, extraction | Aqueous quench, extraction |

| Purification | Distillation or chromatography | Column chromatography |

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis for this compound, a valuable building block in drug discovery. By starting with the readily available 5-fluorouracil, this synthetic route provides a practical approach for obtaining this highly functionalized pyridine intermediate. The detailed experimental protocols and mechanistic insights provided herein are intended to equip researchers with the knowledge necessary to successfully implement this synthesis in a laboratory setting. The principles of regioselectivity in nucleophilic aromatic substitution on the pyrimidine core are key to the success of this strategy, highlighting the elegance and predictability of heterocyclic chemistry.

References

- ResearchGate. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water.

- Google Patents. (n.d.). CN102070536A - Method for preparing 2, 4-dichloro-5-fluoropyrimidine compound.

- ResearchGate. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.

- MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.

- ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-4-methoxypyridine: Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoro-4-methoxypyridine is a key heterocyclic building block in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups on a pyridine scaffold, imparts specific physicochemical properties that are highly sought after in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of this valuable compound. The discussion emphasizes the chemical logic behind the chosen synthetic strategies, including the regioselective functionalization of polysubstituted pyridine rings. Detailed, field-proven protocols and visual representations of the synthetic workflows are presented to enable researchers to confidently and efficiently synthesize this target molecule.

Introduction: The Significance of this compound in Drug Discovery

The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The specific substitution pattern of this compound offers a versatile platform for further chemical elaboration. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allowing for the introduction of diverse functionalities. The fluorine atom at the 5-position can enhance metabolic stability and modulate the pKa of the pyridine nitrogen, while the methoxy group at the 4-position influences the electronic properties and solubility of the molecule. Understanding the most efficient and scalable synthetic pathways to this key intermediate is therefore of paramount importance for drug development programs.

Strategic Approaches to the Synthesis: Identifying the Core Starting Materials

The synthesis of this compound can be approached from several strategic directions, primarily dictated by the commercial availability and cost of the initial starting materials. The most logical and industrially viable routes converge on the preparation of a key intermediate, 2,4-dichloro-5-fluoropyridine , followed by a regioselective methoxylation.

This guide will focus on two primary synthetic pathways, categorized by their foundational starting materials:

-

Pathway A: From Fluorinated Pyrimidine Precursors: This approach leverages the commercial availability of fluorinated pyrimidine derivatives, such as 5-fluorouracil, which can be converted to the key dichlorofluoropyridine intermediate.

-

Pathway B: From Substituted Pyridine Precursors: This strategy begins with a pre-functionalized pyridine ring, such as an aminopyridine, which is then elaborated through a series of halogenation and functional group interconversions.

Pathway A: Synthesis from Fluorinated Pyrimidine Precursors

While the direct synthesis from a pyridine starting material is common, the principles of chlorination of related heterocyclic systems, such as pyrimidines, provide a valuable and analogous approach. The synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil is a well-established industrial process that highlights the key transformations required.[1][2]

Key Intermediate Synthesis: 2,4-Dichloro-5-fluoropyridine from 5-Fluorouracil

The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a robust method that involves the replacement of the hydroxyl groups of the uracil tautomer with chlorine atoms.

Reaction Scheme:

Caption: Chlorination of 5-Fluorouracil.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorine atoms.

-

N,N-Dimethylaniline (DMA): This tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions.[1]

Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

The following protocol is a representative method for the synthesis of the key intermediate.

Materials:

-

5-Fluorouracil (5-FU)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (DMA)

-

Ice

-

Water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a stirrer, add 5-fluorouracil and an excess of phosphorus oxychloride.

-

Slowly add N,N-dimethylaniline to the mixture while maintaining the temperature.

-

Heat the reaction mixture to reflux (approximately 114°C) and maintain for 2 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing a mixture of ice and water with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloro-5-fluoropyrimidine.

Data Summary for Pathway A Intermediate Synthesis:

| Starting Material | Reagents | Temperature | Time | Yield | Reference |

| 5-Fluorouracil | POCl₃, N,N-dimethylaniline | 114°C | 2 h | Up to 92.2% | [1] |

Pathway B: Synthesis from Substituted Pyridine Precursors

This approach begins with a pyridine ring that already contains some of the required functional groups or can be readily converted to them. A common and cost-effective starting material is an aminopyridine.

Key Intermediate Synthesis: 2,4-Dichloropyridine from 2-Amino-4-chloropyridine

The synthesis of 2,4-dichloropyridine can be achieved from 2-amino-4-chloropyridine via a Sandmeyer-type reaction.

Reaction Scheme:

Caption: Synthesis of 2,4-Dichloropyridine.

Causality Behind Experimental Choices:

-

tert-Butyl nitrite (tBuONO): This reagent is used to generate the diazonium salt from the primary amine in a non-aqueous medium.

-

Copper(II) chloride (CuCl₂): This acts as a catalyst and a source of chloride ions to replace the diazonium group with a chlorine atom.[3]

Detailed Experimental Protocol: Synthesis of 2,4-Dichloropyridine

The following is a general procedure for the Sandmeyer reaction to produce 2,4-dichloropyridine.[3]

Materials:

-

2-Amino-4-chloropyridine

-

tert-Butyl nitrite (tBuONO)

-

Copper(II) chloride (CuCl₂)

-

Acetonitrile

-

Aqueous ammonia solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred mixture of copper(II) chloride in acetonitrile, slowly add tert-butyl nitrite and cool the mixture to 0°C.

-

Slowly add a solution of 2-amino-4-chloropyridine in acetonitrile to the reaction mixture, maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Add aqueous ammonia solution to the residue and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield crude 2,4-dichloropyridine.

Fluorination of the Pyridine Ring:

The introduction of the fluorine atom at the 5-position can be achieved at different stages of the synthesis, for instance, by starting with a pre-fluorinated pyridine derivative.

The Crucial Step: Regioselective Methoxylation of 2,4-Dichloro-5-fluoropyridine

The final step in the synthesis of this compound is the regioselective substitution of one of the chlorine atoms with a methoxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide.

Reaction Scheme:

Caption: Regioselective Methoxylation.

Scientific Rationale for Regioselectivity

In nucleophilic aromatic substitution reactions on pyridine rings, the positions ortho (2- and 6-) and para (4-) to the ring nitrogen are activated towards nucleophilic attack. This is because the electronegative nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate through resonance.[4]

In the case of 2,4-dichloropyridine, the attack of a nucleophile at the 4-position (para to the nitrogen) leads to a more stable Meisenheimer intermediate compared to an attack at the 2-position (ortho to the nitrogen).[5][6] This is a general trend observed in the nucleophilic substitution of 2,4-dihalopyridines.[5][6] The presence of the electron-withdrawing fluorine atom at the 5-position further activates the ring towards nucleophilic attack. Therefore, the methoxide ion will preferentially attack the C4 position, leading to the desired product.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the regioselective methoxylation.

Materials:

-

2,4-Dichloro-5-fluoropyridine

-

Sodium methoxide (NaOCH₃)

-

Anhydrous methanol

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 2,4-dichloro-5-fluoropyridine in anhydrous methanol.

-

Add a slight molar excess of sodium methoxide to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Data Summary for Final Product Synthesis:

| Starting Material | Reagents | Key Principle | Product |

| 2,4-Dichloro-5-fluoropyridine | Sodium methoxide, Methanol | Regioselective SNAr at C4 | This compound |

Conclusion

The synthesis of this compound is a multi-step process that hinges on the strategic construction of a polysubstituted pyridine ring. The most efficient routes involve the preparation of the key intermediate, 2,4-dichloro-5-fluoropyridine, which can be synthesized from either fluorinated pyrimidine precursors or appropriately substituted pyridines. The final, crucial step is a regioselective nucleophilic aromatic substitution, where the inherent electronic properties of the pyridine ring direct the incoming methoxide nucleophile to the 4-position. By understanding the underlying chemical principles and utilizing the detailed protocols provided in this guide, researchers in drug discovery and development can effectively access this valuable synthetic building block for the advancement of their programs.

References

- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.

- Google Patents. Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. CN104326988A.

- ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing...

- Fu, Y., Ning, G., & Sun, S. (2012).

- Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..

- Google Patents. Preparation method for 2-hydroxyl-5-fluorine pyrimidine. CN101314594B.

- Kim, D. H., & Lee, J. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic letters, 9(26), 5449–5452.

- LinkedIn. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- ResearchGate. Synthesis of 2-amino-5-fluoropyridine.

- SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013).

- Google Patents. Method for synthesis preparation of 2-chloro-4-aminopyridine. CN102101841B.

- ResearchGate. Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?

Sources

- 1. japsonline.com [japsonline.com]

- 2. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

- 3. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity of 2-Chloro-5-fluoro-4-methoxypyridine

Abstract

2-Chloro-5-fluoro-4-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a reactive chlorine atom, a modulating fluorine atom, and an electron-donating methoxy group on an electron-deficient pyridine core—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its reactivity, focusing on the principal transformations that drug development professionals and organic chemists can leverage. We will explore the causality behind its regioselective reactions, provide field-proven experimental protocols for key transformations such as Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions, and discuss the strategic application of this intermediate in modern synthesis.

Introduction: A Strategic Intermediate in Synthesis

The pyridine scaffold is a privileged motif in medicinal chemistry, present in a multitude of approved therapeutic agents.[1] The strategic functionalization of this core allows for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic properties. This compound (CAS No. 1211515-16-0) emerges as a particularly valuable intermediate due to the orthogonal reactivity of its substituents.[2]

-

The Pyridine Core: The inherent electron-deficient nature of the pyridine ring activates it towards nucleophilic attack, particularly at the C2 and C4 positions.[3]

-

C2-Chloro Group: This is the primary site for synthetic modification. As a good leaving group, it readily participates in nucleophilic aromatic substitution (SNAr) and serves as the electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions.[4][5]

-

C5-Fluoro Group: The high electronegativity of fluorine significantly modulates the electronic properties of the ring. In drug design, fluorine incorporation is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[6] While the C-F bond is substantially less reactive than the C-Cl bond in cross-coupling, its presence is key to the final properties of the target molecule.

-

C4-Methoxy Group: As an electron-donating group, the methoxy substituent influences the overall reactivity and can play a role in directing downstream reactions or serving as a key pharmacophoric element.

This guide will dissect the reactivity of this trifunctionalized pyridine, providing a clear roadmap for its strategic deployment in complex synthesis endeavors.

Foundational Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most facile transformation of this compound is the displacement of the C2-chloride by a nucleophile. This proceeds through a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanistic Rationale and Regioselectivity

Nucleophilic attack on the pyridine ring is strongly favored at the C2 and C4 positions because the resulting anionic intermediate (a Meisenheimer-like complex) is stabilized by delocalization of the negative charge onto the electronegative ring nitrogen.[3] In this substrate, the C2 position is substituted with an excellent leaving group, chlorine, making it the primary site of reaction.[7]